molecular formula C22H29N3O3S B486072 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide CAS No. 701925-51-1

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B486072
CAS No.: 701925-51-1
M. Wt: 415.6g/mol
InChI Key: OEKVGCSOGJLZRF-UHFFFAOYSA-N
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Description

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a mesitylsulfonyl group, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions using mesitylsulfonyl chloride.

    N-Methylation: The N-methylation of the piperazine ring is achieved using methylating agents such as methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-16-6-8-20(9-7-16)23(5)22(26)24-10-12-25(13-11-24)29(27,28)21-18(3)14-17(2)15-19(21)4/h6-9,14-15H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKVGCSOGJLZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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